4-(4-methoxyphenyl)-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,15-tetraen-6-one
Description
The compound 4-(4-methoxyphenyl)-8-thia-3,5,10-triazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]hexadeca-1(9),2(7),10,15-tetraen-6-one is a polycyclic heterocyclic system featuring a fused tetracyclic core with one sulfur (thia), three nitrogen atoms, and a 4-methoxyphenyl substituent. Such compounds are typically synthesized via cycloaddition or multi-step heterocyclization reactions and characterized using crystallography (e.g., SHELX ), spectroscopy (IR, NMR), and elemental analysis .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,15-tetraen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-24-12-7-5-10(6-8-12)17-21-15-13-9-11-3-2-4-14(11)20-19(13)25-16(15)18(23)22-17/h5-9,17,21H,2-4H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATXISWYKQKAKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=C3C=C5CCCC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,15-tetraen-6-one typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions to form the tetracyclic core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,15-tetraen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-methoxyphenyl)-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,15-tetraen-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,15-tetraen-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) 10-(4-Methoxyphenyl)-7-Methyl-11-[4-Trifluoromethylphenyl]-10,11-Dihydro-12H-Bis[1,2,4]Triazolo-[1,2-a:3’,4’-c][1,2,4]Benzotriazin-12-One (11f)
- Key Features : Contains a methoxyphenyl group and a trifluoromethylphenyl substituent. The trifluoromethyl group enhances lipophilicity and electronic withdrawal, contrasting with the target compound’s simpler methoxy group.
- Synthesis : Reacted with 4-trifluoromethylphenyl isocyanate, yielding a crystalline product (m.p. 207–209°C) .
- Characterization : Elemental analysis (C: 60.67%, H: 3.91%, N: 17.11%) and spectral data (IR: 1716 cm⁻¹ for carbonyl; NMR: δ 3.83 ppm for OCH₃) confirm structure .
(b) 9-(4-Methoxyphenyl)-3,7-Dithia-5-Azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]Tetradecen-4(8)-One-6 (IIi)
- Key Features : Shares the methoxyphenyl group but incorporates two sulfur atoms (3,7-dithia) and one nitrogen, differing from the target’s single sulfur and three nitrogens.
- Impact : The dithia system may increase ring strain and alter redox properties compared to the thia-triaza framework .
(c) 8-(4-Dimethylaminophenyl)-9-(6-R-Benzothiazol-2-yl)-7-Oxa-9-Aza-Spiro[4.5]Decane-6,10-Dione
- Key Features: A spiro compound with benzothiazole and dimethylaminophenyl groups. The spiro architecture and oxa-aza core contrast with the tetracyclic thia-triaza system of the target.
- Characterization : Melting points, UV-Vis (λmax ~300 nm), and IR (C=O at 1680–1720 cm⁻¹) highlight electronic effects from substituents .
Physicochemical Properties
Biological Activity
4-(4-Methoxyphenyl)-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,15-tetraen-6-one is a complex organic compound characterized by its unique tetracyclic structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 357.42 g/mol. Its structural complexity allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 357.42 g/mol |
| CAS Number | 893670-16-1 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.
- Mechanism of Action: The compound likely interacts with bacterial cell membranes or specific enzymes involved in cell wall synthesis, leading to cell lysis or inhibition of growth.
A study highlighted its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) through in silico docking studies that predicted strong binding affinities to bacterial targets .
Anticancer Activity
The tetracyclic structure of this compound suggests potential anticancer properties due to its ability to interfere with cellular signaling pathways.
- Research Findings: In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
A case study involving human cancer cell lines demonstrated a dose-dependent cytotoxic effect, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
- Receptor Modulation: It may act as an antagonist or agonist at specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
Research Applications
The unique properties of this compound make it a valuable candidate for further research:
- Drug Development: Its potential as a lead compound in the development of new antimicrobial and anticancer agents.
- Synthetic Chemistry: Utilized as a building block for synthesizing more complex molecules in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
